GT1b ganglioside (C36)

Neuroblastoma Cell Proliferation Inhibition EGFR Phosphorylation

Ganglioside GT1b (CHEBI:60913) is a sialoheptaosylceramide belonging to the b‑series ganglioside family, defined by a carbohydrate core containing three sialic acid residues—one terminal α2,3‑linked Neu5Ac on the outer galactose and a disialyl motif (α2,8‑Neu5Ac‑α2,3‑) on the inner galactose. Together with GM1, GD1a, and GD1b, GT1b constitutes approximately 90% of total brain ganglioside content in mammals and is preferentially enriched in gray‑matter synapses.

Molecular Formula C95H165N5O47
Molecular Weight 2129.3 g/mol
Cat. No. B1255992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGT1b ganglioside (C36)
Synonymsganglioside GT1b
ganglioside GT1c
ganglioside, GT1
ganglioside, GT1a
GT(1)ganglioside
GT1b ganglioside
polysialoganglioside
trisialaoganglioside GT1a
trisialoganglioside GT1
trisialoganglioside GT1
Molecular FormulaC95H165N5O47
Molecular Weight2129.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C95H165N5O47/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-64(118)100-52(53(112)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)47-134-87-75(125)74(124)78(62(45-106)137-87)139-89-77(127)85(147-95(92(132)133)39-56(115)67(98-50(5)110)83(145-95)73(123)61(44-105)142-93(90(128)129)37-54(113)65(96-48(3)108)81(143-93)69(119)57(116)40-101)79(63(46-107)138-89)140-86-68(99-51(6)111)80(71(121)59(42-103)135-86)141-88-76(126)84(72(122)60(43-104)136-88)146-94(91(130)131)38-55(114)66(97-49(4)109)82(144-94)70(120)58(117)41-102/h33,35,52-63,65-89,101-107,112-117,119-127H,7-32,34,36-47H2,1-6H3,(H,96,108)(H,97,109)(H,98,110)(H,99,111)(H,100,118)(H,128,129)(H,130,131)(H,132,133)/b35-33+/t52-,53+,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,65+,66+,67+,68+,69+,70+,71-,72-,73+,74+,75+,76+,77+,78+,79-,80+,81+,82+,83+,84-,85+,86-,87+,88-,89-,93+,94-,95-/m0/s1
InChIKeyLEZNRPFLOGYEIO-QSEDPUOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GT1b Ganglioside (C36) — A Trisialylated b‑Series Glycosphingolipid with Differentiated Neurobiological and Immunological Activity


Ganglioside GT1b (CHEBI:60913) is a sialoheptaosylceramide belonging to the b‑series ganglioside family, defined by a carbohydrate core containing three sialic acid residues—one terminal α2,3‑linked Neu5Ac on the outer galactose and a disialyl motif (α2,8‑Neu5Ac‑α2,3‑) on the inner galactose . Together with GM1, GD1a, and GD1b, GT1b constitutes approximately 90% of total brain ganglioside content in mammals and is preferentially enriched in gray‑matter synapses . It serves as a high‑affinity co‑receptor for tetanus and botulinum neurotoxins, a modulator of neuronal differentiation and kinase signaling, and a regulator of immune cell proliferation in a sialic‑acid‑dependent manner that is not replicated by a‑series or monosialo gangliosides .

Why GT1b Ganglioside Cannot Be Replaced by GM1, GD1a, GD1b, or GM3 in Targeted Research and Assay Development


The four major brain gangliosides—GM1, GD1a, GD1b, and GT1b—share a lactosylceramide backbone but diverge precisely in the number and linkage topology of sialic acid residues . These structural differences translate directly into distinct binding epitopes for neurotoxins, differential modulation of protein kinase C (PKC) and EGFR signaling, and divergent effects on neurite outgrowth and immune cell proliferation . GT1b, as the sole trisialylated b‑series member among the major species, possesses the highest affinity for tetanus and botulinum neurotoxins, the strongest PKC‑inhibitory potency, and a unique ability to activate CaMKII‑mediated filopodia formation independently of NGF—properties that are either absent or quantitatively inferior in GM1, GD1a, and GD1b . Substituting GT1b with a mono‑ or disialo ganglioside therefore alters not only potency but also signaling pathway engagement, compromising reproducibility in neurotoxin‑receptor studies, neuronal differentiation models, and immune‑modulation assays.

Quantitative Differentiation Evidence for GT1b Ganglioside vs. Closest In‑Class Ganglioside Analogs


GT1b Is the Most Potent Inhibitor of Neuroblastoma Cell Proliferation Among Major Brain Gangliosides

In the N‑myc‑amplified human neuroblastoma cell line NBL‑W, GT1b inhibited cell proliferation with an IC50 of 117 ± 26 µM, making it 2.2‑fold more potent than GM3 (IC50 = 255 ± 29 µM) and 3.6‑fold more potent than GD1A (IC50 = 425 ± 44 µM), while GM1 showed no measurable inhibition across the 5–1000 µM range . GT1b also suppressed EGF‑induced EGFR phosphorylation most effectively, reducing the phosphorylation AUC ratio (with/without EGF) from 8.2 (control) to 4.09, compared to 4.87 for GM3, 6.7 for GD1A, and 8.3 for GM1 . The trisialosyl structure of GT1b is thus functionally non‑redundant with respect to anti‑proliferative potency and EGFR signaling modulation.

Neuroblastoma Cell Proliferation Inhibition EGFR Phosphorylation

GT1b Inhibits Protein Kinase C with 3.6–5.8‑Fold Greater Potency Than GD3 or GM3

In bovine mammary gland cytosolic and total particulate fractions, GT1b inhibited PKC‑catalyzed substrate phosphorylation with an IC50 of 20–28 µM, compared to 75–80 µM for GD3 and 100–115 µM for GM3 . This represents a 3.6–5.8‑fold superiority for GT1b over the disialoganglioside GD3 and a ~4–5‑fold advantage over the monosialoganglioside GM3. The potency ordering (GT1b > GD3 > GM3) directly correlates with the number of sialic acid residues, confirming that the trisialo structure of GT1b is the primary driver of its PKC‑inhibitory activity.

Protein Kinase C Signal Transduction Enzyme Inhibition

GT1b Is 2–3‑Fold More Effective Than GD1b or GM1 in Conferring Tetanus Toxin Binding to Neural Cells

In the somatic neurohybrid cell line SB21B1, which lacks endogenous complex gangliosides, supplementation with 25 µg/ml GT1b enhanced 125I‑labelled tetanus toxin binding 8‑fold over basal levels, and GT1b was 2‑fold more effective than GD1b and 3‑fold more effective than GM1 at the same concentration . The differential effectiveness was strictly dependent on ganglioside species and concentration, demonstrating that the trisialosyl headgroup of GT1b provides a structural advantage for tetanus toxin recognition that GD1b and GM1 cannot match.

Tetanus Toxin Neurotoxin Receptor Ganglioside Reconstitution

In Vivo GT1b Completely Prevents Tetanus Toxin‑Induced PKC Translocation, Whereas GM1 Is Ineffective and Intrinsically Depresses PKC Activity

A single intracerebral dose of GT1b (2 µg/brain) administered 30 min prior to tetanus toxin (5 minimal lethal doses) in 1‑day‑old rat pups completely prevented toxin‑induced PKC translocation (activation) from cytosol to membrane and abolished PKC down‑regulation measured 6 h post‑toxin . In the same model, an equimolar dose of GM1 (2 µg/brain) failed to reverse PKC translocation and actually caused a 20–30% reduction in total brain PKC activity by itself . This demonstrates a qualitative, not merely quantitative, difference: GT1b is a functional neuroprotectant, whereas GM1 acts as a partial agonist/antagonist with intrinsic PKC‑suppressive liability.

In Vivo Neuroprotection Tetanus Toxin Protein Kinase C Translocation

GT1b Inhibits Neurite Outgrowth at 5‑Fold Lower Concentration Than GD1a in Neuroblastoma Cells

In N18 neuroblastoma cells induced to extend neurites by glioma‑derived proteins, GT1b caused 50% inhibition of neurite outgrowth at 20 µM (0.04 mg/ml), whereas GD1a required a 5‑fold higher concentration of 100 µM (0.2 mg/ml) to achieve the same effect . Colominic acid, a homopolymeric sialic acid control, required 5 mg/ml. The data establish that the trisialosyl architecture of GT1b confers substantially greater potency in neurite outgrowth inhibition than the disialosyl GD1a, and that this activity is not simply a function of bulk polyanionic charge.

Neurite Outgrowth Inhibition Neuroblastoma Adhesion

GT1b Uniquely Drives CaMKII‑Mediated Filopodia Formation and Dendritic Differentiation Independent of NGF

Exposure of primary cultured hippocampal neurons to nanomolar concentrations of the oligosaccharide portion of GT1b activated Ca2+/calmodulin‑dependent protein kinase II (CaMKII) within seconds, triggering Cdc42‑dependent filopodia formation within 2 min and facilitating long‑term dendritic differentiation . By contrast, the GM2 oligosaccharide selectively activated PKA but not CaMKII, indicating pathway‑specific glyco‑receptor coupling that is unique to GT1b . In parallel, GT1b alone elevated ornithine decarboxylase (ODC) activity in Neuro‑2a cells independently of nerve growth factor (NGF), whereas GM1 required simultaneous NGF exposure to stimulate ODC activity, and GD1a exhibited no independent ODC effect . These two independent readouts confirm that GT1b engages signaling pathways (CaMKII; NGF‑independent ODC induction) that are not redundantly covered by a‑series gangliosides.

Neuronal Differentiation CaMKII Signaling Dendritogenesis

Procurement‑Guiding Application Scenarios for GT1b Ganglioside (C36)


Tetanus and Botulinum Neurotoxin Receptor Reconstitution and Antagonist Screening

GT1b is the preferred ganglioside for reconstituting the high‑affinity receptor complex for tetanus toxin and botulinum neurotoxin serotypes A and B . In cell‑based or liposome‑based binding assays, GT1b must be co‑reconstituted with synaptotagmin II to achieve Kd values in the sub‑nanomolar range . The superiority of GT1b over GD1b (2‑fold) and GM1 (3‑fold) in conferring tetanus toxin binding makes it the mandatory choice for dose‑response and competitive antagonist screens where maximal signal window is critical. Monoclonal antibodies against GT1b inhibit BoNT/B binding to synaptosomes and antagonize toxin action on synaptic transmission, further validating GT1b as the physiologically relevant receptor component for inhibitor discovery .

PKC‑Dependent Signal Transduction Studies Requiring Maximal Inhibitory Potency

For in vitro biochemical assays investigating ganglioside modulation of protein kinase C, GT1b provides the lowest IC50 (20–28 µM) among the commonly tested gangliosides, outperforming GD3 (75–80 µM) and GM3 (100–115 µM) by 3.6–5.8‑fold . This potency advantage reduces the amount of compound required per experiment and minimizes solvent‑ or lipid‑carrier‑associated artifacts. The distinct substrate‑selective suppression pattern of GT1b (inhibiting phosphorylation of 56, 43, and 36 kDa proteins in addition to 91 and 89 kDa species) further differentiates it from GD3 and GM3, which suppress a narrower set of substrates , making GT1b the tool of choice for proteome‑wide PKC substrate profiling.

In Vivo Neuroprotection Models Targeting Clostridial Neurotoxin Pathogenesis

GT1b is the only ganglioside demonstrated to completely prevent tetanus toxin‑induced PKC translocation and down‑regulation in the neonatal rat brain in vivo at a 2 µg/brain intracerebral dose, whereas GM1 at the same dose not only fails to protect but also intrinsically depresses total PKC activity by 20–30% . This divergent in vivo pharmacology mandates the use of authentic GT1b in preclinical neuroprotection studies; GM1 cannot serve as a cost‑saving surrogate without fundamentally altering the pharmacological outcome and confounding dose‑response interpretation.

Neuronal Differentiation Models Requiring Pathway‑Specific Glyco‑Receptor Stimulation

GT1b oligosaccharide selectively activates the CaMKII/Cdc42 signaling axis, leading to filopodia formation within 2 min and subsequent dendritic maturation in primary hippocampal neurons, while GM2 oligosaccharide activates PKA but not CaMKII . In embryonic stem cell differentiation protocols, exogenous GT1b supplementation increases neuronal differentiation efficiency in synergy with retinoic acid . Because a‑series gangliosides do not engage CaMKII and require NGF co‑treatment to stimulate ODC activity , GT1b is the prescribed reagent for experiments designed to dissect CaMKII‑specific roles in neuritogenesis, synaptogenesis, and dendritogenesis.

Quote Request

Request a Quote for GT1b ganglioside (C36)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.